Hydroxylated Derivatives Demonstrate Positive Inotropic Activity Unavailable from Non-Hydroxylated Parent Compound
In a direct head-to-head pharmacological comparison within the same patent disclosure, 3-amino-7-hydroxy-1,2,3,4-tetrahydrocarbazole—a hydroxylated derivative of the target compound—produced a positive inotropic effect in a canine model of congestive heart failure at doses of 0.1–1.0 mg/kg i.v., whereas the non-hydroxylated parent 2,3,4,9-tetrahydro-1H-carbazol-3-amine did not exhibit cardiotonic activity under identical assay conditions [1]. The hydroxylated derivative 3-amino-6,7-dihydroxy-1,2,3,4-tetrahydrocarbazole further demonstrated enhanced potency and duration of action, with the 7-hydroxy substitution being specifically required for positive inotropic activity [1].
| Evidence Dimension | Positive inotropic activity (cardiotonic efficacy) in mammalian heart failure model |
|---|---|
| Target Compound Data | 3-amino-7-hydroxy-1,2,3,4-tetrahydrocarbazole (derivative): active at 0.1–1.0 mg/kg i.v. with positive inotropic effect |
| Comparator Or Baseline | Non-hydroxylated parent 2,3,4,9-tetrahydro-1H-carbazol-3-amine: inactive (no positive inotropic effect) |
| Quantified Difference | Hydroxylated derivative active; parent compound inactive—qualitative binary difference |
| Conditions | Canine congestive heart failure model; intravenous administration |
Why This Matters
This confirms that 2,3,4,9-tetrahydro-1H-carbazol-3-amine serves as a non-cardioactive synthetic precursor requiring 7-hydroxy functionalization to unlock cardiotonic activity, enabling clean structure-activity relationship (SAR) studies without confounding basal activity.
- [1] US Patent 4,224,335. Tetrahydrocarbazoles and their use. Mooradian A, Sterling Drug Inc. Issued September 23, 1980. View Source
